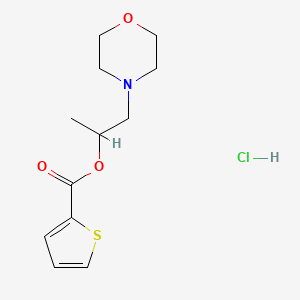
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride
説明
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride, also known as MTSET, is a chemical compound that is widely used in scientific research. It is a thiol-reactive compound that is commonly used to modify proteins and study their function.
作用機序
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride is a thiol-reactive compound that reacts with cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can result in the modification of the protein's function. The modification can be reversible or irreversible, depending on the specific protein and the conditions of the experiment.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the protein being studied and the conditions of the experiment. It can modify the function of ion channels, transporters, and receptors, which can result in changes in cell signaling, neurotransmitter release, and membrane potential. This compound can also be used to study the structure of proteins and their interactions with other molecules.
実験室実験の利点と制限
One of the advantages of using 1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride in lab experiments is its specificity for cysteine residues. It can be used to selectively modify cysteine residues in proteins without affecting other amino acids. Another advantage is its versatility. This compound can be used to study the function of a wide range of proteins, including ion channels, transporters, and receptors.
One limitation of using this compound is that it can modify the function of proteins irreversibly, which can limit the types of experiments that can be performed. Another limitation is that it can be toxic to cells at high concentrations, which can affect the results of experiments.
将来の方向性
There are many future directions for the use of 1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride in scientific research. One direction is the development of new methods for the selective modification of cysteine residues in proteins. Another direction is the use of this compound to study the function of proteins in vivo, which can provide insights into the role of proteins in disease and normal physiology. Finally, the use of this compound in combination with other techniques, such as electrophysiology and imaging, can provide a more comprehensive understanding of protein function.
科学的研究の応用
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride is widely used in scientific research to study the function of proteins. It is commonly used to modify cysteine residues in proteins and study their function. This compound can also be used to study the structure and function of ion channels, transporters, and receptors.
特性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-10(9-13-4-6-15-7-5-13)16-12(14)11-3-2-8-17-11;/h2-3,8,10H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDKCKDQQGEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



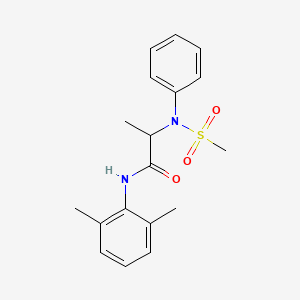
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3972340.png)
![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)
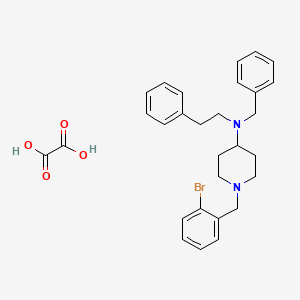
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)

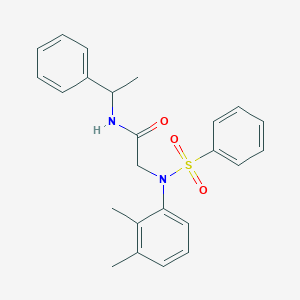
![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)
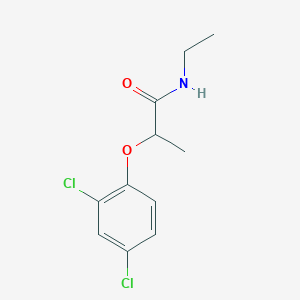

![3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3972410.png)
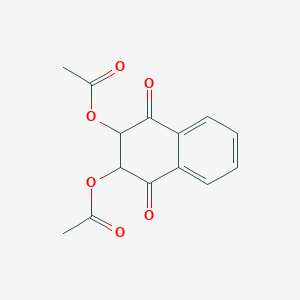
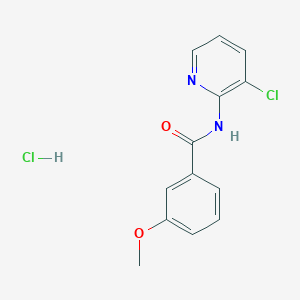
![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)